REACTION_CXSMILES
|
Cl[C:2]([O:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:6]=1[Cl:13])=[O:3].[C:14]([OH:18])([CH3:17])([CH3:16])[CH3:15].N1C2C(=CC=CC=2)C=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:6]=1[Cl:13])[O:18][C:14]([CH3:17])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=C(C=C(C(=C1)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 20°-24° C for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled by addition of ice
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)(C)C)(OC1=C(C=C(C(=C1)Cl)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |